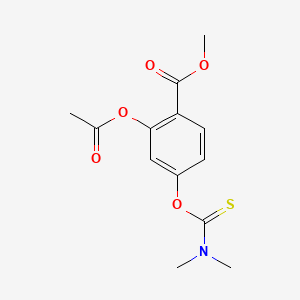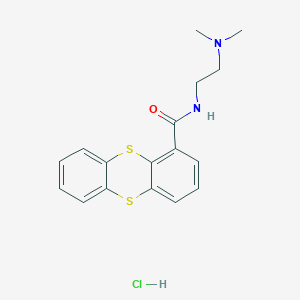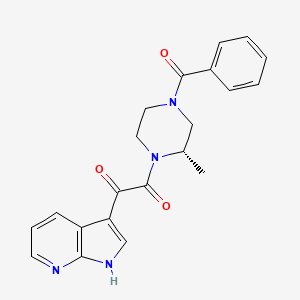
Diisononyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisononyl phosphate is an organophosphate compound with the molecular formula C18H39O4P . It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers.
准备方法
Synthetic Routes and Reaction Conditions: Diisononyl phosphate is typically synthesized through the esterification of phosphoric acid with isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and isononyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is then heated to the desired temperature, and the acid catalyst is added. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Diisononyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and isononyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding phosphate ester derivatives.
Substitution: this compound can participate in substitution reactions where the isononyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various alkylating or arylating agents, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and isononyl alcohol.
Oxidation: Phosphate ester derivatives.
Substitution: New organophosphate compounds with different alkyl or aryl groups.
科学研究应用
Diisononyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
作用机制
The mechanism by which diisononyl phosphate exerts its effects is primarily through its interaction with polymer matrices. By incorporating into the polymer structure, this compound increases the flexibility and workability of the material. On a molecular level, it acts by reducing intermolecular forces between polymer chains, allowing them to move more freely.
In biological systems, this compound may interact with cellular membranes and proteins, potentially disrupting normal cellular functions. Its exact molecular targets and pathways are still under investigation, but it is believed to affect endocrine signaling pathways.
相似化合物的比较
Diisononyl phosphate is often compared to other plasticizers, such as:
Diisononyl phthalate (DINP): Another widely used plasticizer with similar applications in PVC products. this compound is considered to have a lower environmental impact.
Diisodecyl phthalate (DIDP): Similar in structure and function to this compound but with slightly different physical properties.
Tris-2-ethylhexyl phosphate (TEHP): Another organophosphate plasticizer with similar applications but different chemical properties.
Uniqueness: this compound is unique in its balance of flexibility, durability, and lower environmental impact compared to some other plasticizers. Its ability to enhance the properties of PVC and other polymers while being less harmful to the environment makes it a valuable compound in various applications.
属性
CAS 编号 |
27253-58-3 |
|---|---|
分子式 |
C18H39O4P |
分子量 |
350.5 g/mol |
IUPAC 名称 |
bis(7-methyloctyl) hydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20) |
InChI 键 |
CELFQJLWIWWAPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCOP(=O)(O)OCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


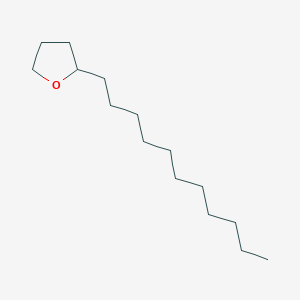
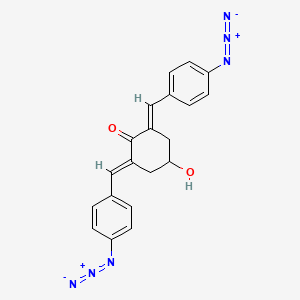
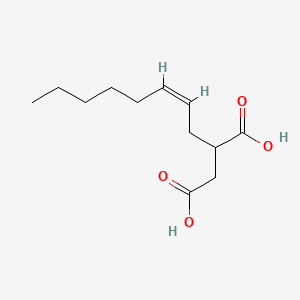
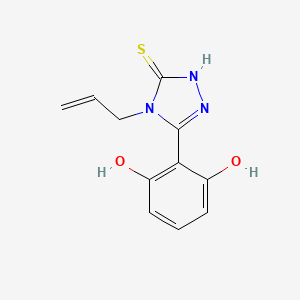
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
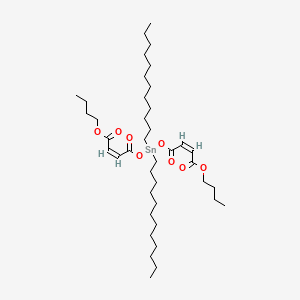
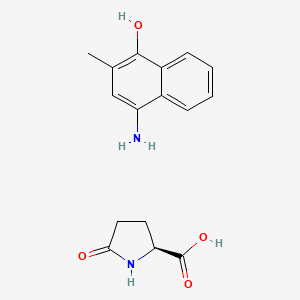

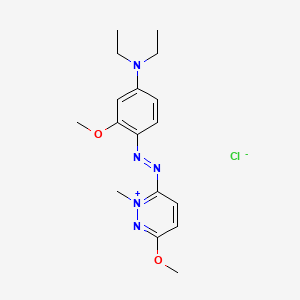
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
